molecular formula C14H16N4O3 B2700878 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448059-58-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2700878
CAS No.: 1448059-58-2
M. Wt: 288.307
InChI Key: XXYCEKIBEKPNNM-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline ring system substituted with a methyl group and an oxo group, as well as an imidazolidine ring attached to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or automated synthesis platforms. These methods can help improve yield, reduce waste, and enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of hydroquinoline derivatives.

  • Substitution: Formation of various substituted quinoline and imidazolidine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new drugs targeting various diseases.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core structure but may have different substituents and functional groups.

  • Imidazolidine derivatives: These compounds feature the imidazolidine ring but differ in their substituents and overall structure.

Uniqueness: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of quinoline and imidazolidine rings, as well as the presence of both methyl and oxo groups. This combination of features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-17-11-4-3-10(8-9(11)2-5-12(17)19)16-14(21)18-7-6-15-13(18)20/h3-4,8H,2,5-7H2,1H3,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYCEKIBEKPNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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